molecular formula C15H18N2O B11870482 2-(4-Methylpiperidin-1-yl)quinolin-8-ol

2-(4-Methylpiperidin-1-yl)quinolin-8-ol

Cat. No.: B11870482
M. Wt: 242.32 g/mol
InChI Key: RVQQUZAVFKYCRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)quinoline: Lacks the hydroxyl group on the quinoline ring.

    8-Hydroxyquinoline: Lacks the piperidine moiety.

    4-Methylpiperidine: Lacks the quinoline ring.

Uniqueness

2-(4-Methylpiperidin-1-yl)quinolin-8-ol is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)quinolin-8-ol

InChI

InChI=1S/C15H18N2O/c1-11-7-9-17(10-8-11)14-6-5-12-3-2-4-13(18)15(12)16-14/h2-6,11,18H,7-10H2,1H3

InChI Key

RVQQUZAVFKYCRO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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